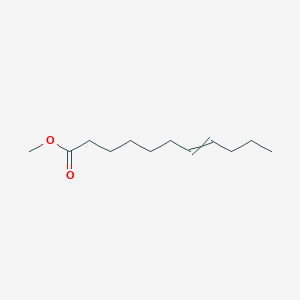![molecular formula C17H26OSe B14633921 Cyclohexanol, 4-(1,1-dimethylethyl)-1-[(phenylseleno)methyl]- CAS No. 54724-66-2](/img/structure/B14633921.png)
Cyclohexanol, 4-(1,1-dimethylethyl)-1-[(phenylseleno)methyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclohexanol, 4-(1,1-dimethylethyl)-1-[(phenylseleno)methyl]- is an organic compound that belongs to the class of cyclohexanols This compound features a cyclohexanol ring substituted with a tert-butyl group and a phenylseleno group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanol, 4-(1,1-dimethylethyl)-1-[(phenylseleno)methyl]- typically involves the following steps:
Formation of the Cyclohexanol Ring: The cyclohexanol ring can be synthesized through the hydrogenation of phenol.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Addition of the Phenylseleno Group: The phenylseleno group can be added through a nucleophilic substitution reaction using phenylselenol and an appropriate leaving group.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. The specific methods may vary depending on the desired scale and application.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted cyclohexanol derivatives.
科学研究应用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of this compound involves its interaction with molecular targets and pathways. The phenylseleno group can participate in redox reactions, influencing the compound’s reactivity and biological activity. The tert-butyl group provides steric hindrance, affecting the compound’s stability and interactions.
相似化合物的比较
Similar Compounds
Cyclohexanol, 4-(1,1-dimethylethyl)-: Lacks the phenylseleno group.
Cyclohexanol, 1-[(phenylseleno)methyl]-: Lacks the tert-butyl group.
Cyclohexanol, 4-(1,1-dimethylethyl)-1-[(phenylthio)methyl]-: Contains a phenylthio group instead of a phenylseleno group.
属性
CAS 编号 |
54724-66-2 |
|---|---|
分子式 |
C17H26OSe |
分子量 |
325.4 g/mol |
IUPAC 名称 |
4-tert-butyl-1-(phenylselanylmethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C17H26OSe/c1-16(2,3)14-9-11-17(18,12-10-14)13-19-15-7-5-4-6-8-15/h4-8,14,18H,9-13H2,1-3H3 |
InChI 键 |
UTTVMZVYWCVCAS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1CCC(CC1)(C[Se]C2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








propanedioate](/img/structure/B14633864.png)



![N-[2-(Nonyloxy)phenyl]acetamide](/img/structure/B14633903.png)
![5-Chloro-3-[2-(hydroxyimino)propyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B14633904.png)
![2-[[(Z)-1-ethoxy-3-hydroxy-1-oxobut-2-en-2-yl]diazenyl]benzoic acid](/img/structure/B14633908.png)

